5-Amino-6-chloro-o-cresol
Overview
Description
5-Amino-6-chloro-o-cresol is an organic compound belonging to the family of aminophenols. It is primarily used as a precursor in oxidative hair dye systems, where it reacts with primary intermediates to form the final hair-reactive dye. This compound is known for its antiseptic and antioxidant properties, making it valuable in various applications, particularly in the cosmetic industry .
Mechanism of Action
Target of Action
5-Amino-6-chloro-o-cresol, also known as 3-amino-2-chloro-6-methylphenol, is primarily used as a hair dye in cosmetic products . The primary targets of this compound are the hair follicles, where it imparts color to the hair.
Mode of Action
It is known to react with strong oxidizing agents , which suggests that it may undergo oxidation reactions in the hair follicles to produce the desired hair color.
Pharmacokinetics
In terms of pharmacokinetics, studies have shown that when administered orally to rats, this compound is mainly excreted via urine (90.93%), and mostly (90%) in the first 24 hours . This suggests that the compound is rapidly absorbed and metabolized in the body.
Result of Action
The primary result of the action of this compound is the change in hair color. It is used in both oxidative and non-oxidative (semi-permanent) hair dyes . The safety assessment of this compound concluded that it is safe for use as a hair dye ingredient in the present practices of use and concentration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the oxidation reactions involved in the dyeing process. Additionally, the presence of other chemicals in hair dye formulations can also impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a purity of over 98% . The compound is reported to be stable, but should avoid contact with strong oxidizing agents and strong acids
Cellular Effects
It is known that the compound is used as a hair dye, suggesting that it may interact with keratinocytes, the predominant cell type in the outer layer of the skin and in hair follicles
Molecular Mechanism
It is known that the compound is used as a hair dye, suggesting that it may interact with hair proteins such as keratin
Temporal Effects in Laboratory Settings
It is known that the compound is stable
Metabolic Pathways
It is known that the compound is mainly excreted via urine in rats
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloro-o-cresol typically involves the chlorination of o-cresol followed by amination. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-chloro-o-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Amino-6-chloro-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of hair dyes, cosmetics, and antiseptic products
Comparison with Similar Compounds
- 5-Amino-4-chloro-o-cresol
- 6-Amino-o-cresol
- 4-Amino-m-cresol
- 4-Chloro-2-aminophenol
Comparison: 5-Amino-6-chloro-o-cresol is unique due to the position of the chlorine atom in its chemical structure, which influences its reactivity and properties. Compared to its analogs, it has distinct antiseptic and antioxidant properties, making it particularly valuable in cosmetic and industrial applications .
Properties
IUPAC Name |
3-amino-2-chloro-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRDGCCCBJITBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233531 | |
Record name | 5-Amino-6-chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-50-1 | |
Record name | 3-Amino-2-chloro-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84540-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-chloro-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-6-chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-chlor-6-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-6-CHLORO-O-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8077WHL3XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the safety profile of 5-Amino-6-chloro-o-cresol for use in hair dyes?
A1: Research suggests that this compound, when used in oxidative hair dyes, has a relatively low risk profile. Here's why:
- Low Skin Absorption: When combined with an oxidative developer, its skin absorption is minimal. [, ]
- Fast Excretion: It is rapidly eliminated from the body through urine. [, ]
- Low Irritation Potential: Repeated exposure did not cause cumulative irritation in animal studies. Even at 10% concentration, it was not found to be a skin irritant. [, ]
- Low Sensitization: When combined with an oxidizer, it did not show sensitization potential in guinea pig tests. [, ]
- Minimal Ocular Irritation: While the undiluted compound caused ocular irritation, a 5% solution only resulted in minor irritation. [, ]
Q2: How does this compound work as a hair dye?
A: this compound belongs to a class of hair dyes called "oxidative dyes". [, ] This means they need to be mixed with an oxidizing agent, like hydrogen peroxide, before application. This mixing process triggers a chemical reaction that allows the dye to penetrate the hair shaft and develop into the desired color.
Q3: Are there any knowledge gaps regarding the safety of this compound?
A3: While existing research points towards a low risk profile for this compound in oxidative hair dyes, there is limited data available for its safety in semi-permanent hair dyes. Further research is needed to determine:
- Physical and chemical properties: Including information like its octanol/water partition coefficient. [, ]
- Impurities: Data on the presence of any potentially harmful impurities like m-cresol, other organic molecules, and heavy metals. [, ]
- Metabolism: Studies comparing its metabolic pathway to similar compounds like 4-amino-2-hydroxytoluene and p-, m-, and o-aminophenol. [, ]
- Long-term toxicity: Additional studies, such as 28-day dermal toxicity tests, dermal reproductive toxicity data, and genotoxicity studies, could provide a more comprehensive understanding of its long-term effects. [, ]
Q4: What analytical methods are used to quantify this compound in hair dye products?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to determine the concentration of this compound in hair dye products. [] This method offers high sensitivity and selectivity, allowing for accurate quantification even at low levels.
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